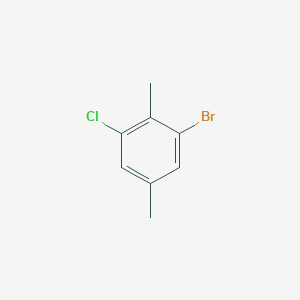

1-Bromo-3-chloro-2,5-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDOTLCUPPNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 Chloro 2,5 Dimethylbenzene

Regioselective Halogenation Strategies for Dimethylbenzene Scaffolds

The direct halogenation of 2,5-dimethylbenzene (p-xylene) to produce 1-bromo-3-chloro-2,5-dimethylbenzene is a significant challenge due to the directing effects of the substituents. The two methyl groups are activating and ortho, para-directing. libretexts.orglibretexts.org This means that an incoming electrophile will be directed to the positions ortho to the methyl groups (positions 3 and 6), which are equivalent. Therefore, direct, single halogenation of p-xylene (B151628) yields 2-halo-1,4-dimethylbenzene. A subsequent halogenation would then be directed by two activating methyl groups and one deactivating, yet ortho, para-directing, halogen. pressbooks.pubmasterorganicchemistry.com This inherent reactivity pattern makes the synthesis of the 1-bromo-3-chloro isomer via sequential direct halogenation of p-xylene highly problematic, as it would lead to a mixture of isomers that are difficult to separate.

Bromination Protocols

The bromination of p-xylene can proceed via two main pathways depending on the reaction conditions. Electrophilic aromatic substitution, typically employing bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), results in the substitution of a hydrogen atom on the aromatic ring to yield 2-bromo-1,4-dimethylbenzene. chegg.com Alternatively, under free-radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or UV light, bromination occurs on the benzylic positions of the methyl groups. researchgate.netchegg.comvaia.com

Table 1: Common Bromination Conditions for Xylene Scaffolds

| Reagent System | Conditions | Type of Bromination | Primary Product (from p-xylene) |

|---|---|---|---|

| Br₂ / FeBr₃ | Room Temperature, Dark | Electrophilic Ring Substitution | 2-Bromo-1,4-dimethylbenzene |

| N-Bromosuccinimide (NBS) / AIBN | Reflux in CCl₄ | Radical Side-Chain | 1-(Bromomethyl)-4-methylbenzene |

| HBr / H₂O₂ | Aqueous solution | Electrophilic Ring Substitution | 2-Bromo-1,4-dimethylbenzene |

Chlorination Protocols

Similar to bromination, the chlorination of p-xylene can be directed to either the aromatic ring or the methyl side chains. The use of chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) facilitates electrophilic substitution on the ring to form 2-chloro-1,4-dimethylbenzene. chegg.com Side-chain chlorination can be achieved using chlorine gas under UV irradiation or at high temperatures. google.com

Table 2: Common Chlorination Conditions for Xylene Scaffolds

| Reagent System | Conditions | Type of Chlorination | Primary Product (from p-xylene) |

|---|---|---|---|

| Cl₂ / FeCl₃ or AlCl₃ | Room Temperature | Electrophilic Ring Substitution | 2-Chloro-1,4-dimethylbenzene chemicalbook.com |

| SO₂Cl₂ / Lewis Acid | Varies | Electrophilic Ring Substitution | 2-Chloro-1,4-dimethylbenzene |

| Cl₂ / UV Light | High Temperature | Radical Side-Chain | 1-(Chloromethyl)-4-methylbenzene |

Sequential Halogenation Approaches

A sequential approach involving the bromination of p-xylene followed by chlorination (or vice-versa) does not readily yield the desired this compound. For instance, if 2-bromo-1,4-dimethylbenzene is subjected to chlorination, the directing effects of the two methyl groups (activating, o,p-directing) and the bromine atom (deactivating, o,p-directing) must be considered. The positions most activated for electrophilic attack are 3 and 5. This would lead to a mixture of 2-bromo-3-chloro-1,4-dimethylbenzene and 2-bromo-5-chloro-1,4-dimethylbenzene, with the latter being the same as the target compound. However, achieving high selectivity can be difficult, often resulting in isomeric mixtures requiring challenging purification.

Precursor Synthesis and Functional Group Transformations

Given the challenges of direct regioselective halogenation on the p-xylene scaffold, strategies involving the synthesis of a suitably functionalized precursor followed by chemical transformation are more viable. A powerful method for introducing halogens at specific positions on an aromatic ring is the Sandmeyer reaction, which utilizes an aniline (B41778) precursor. wikipedia.orgnih.gov

A plausible synthetic route to this compound begins with 2,5-dimethylaniline (B45416). The amino group, a potent ortho, para-director, can be used to control the position of the initial halogenation.

Proposed Synthetic Scheme via Sandmeyer Reaction:

Bromination of 2,5-Dimethylaniline: The initial step is the bromination of 2,5-dimethylaniline. The strongly activating amino group directs the incoming bromine electrophile primarily to the para position (position 4). This yields 4-bromo-2,5-dimethylaniline (B189024).

Diazotization: The resulting 4-bromo-2,5-dimethylaniline is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to convert the amino group into a diazonium salt (4-bromo-2,5-dimethylbenzenediazonium chloride). libretexts.org

Sandmeyer Reaction: The crucial step is the copper(I) chloride-catalyzed decomposition of the diazonium salt. This reaction substitutes the diazonium group with a chlorine atom, affording the target molecule, this compound (also known as 2-bromo-5-chloro-p-xylene). wikipedia.orglibretexts.org

An alternative strategy involves decarboxylative halogenation. libretexts.org This would entail the synthesis of a precursor such as 3-chloro-2,5-dimethylbenzoic acid. A subsequent decarboxylative bromination, for example using a transition-metal-free method with a brominating agent, could replace the carboxylic acid group with a bromine atom to furnish the final product. rsc.org The success of this route hinges on the regioselective synthesis of the required benzoic acid precursor.

Novel Catalyst Systems in Halogenation Reactions of Aryl Substrates

Recent advancements in catalysis have provided powerful tools for the regioselective halogenation of aromatic substrates, potentially offering more direct routes to compounds like this compound. These methods often rely on transition-metal catalysts and the use of directing groups to achieve C-H activation at specific sites. rsc.org

Palladium-catalyzed reactions have been particularly prominent. For example, methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the halogen source have been developed. libretexts.orgchemicalbook.comchemicalbook.com These transformations can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution. The regioselectivity is often controlled by a directing group on the substrate, which coordinates to the palladium catalyst and positions it for C-H activation at an adjacent site.

Table 3: Examples of Novel Catalyst Systems for Aryl Halogenation

| Catalyst System | Halogen Source | Substrate Type / Directing Group | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | N-Chlorosuccinimide (NCS) | Arenes with directing groups (e.g., pyridine) | C-H activation for regioselective chlorination | libretexts.orgchemicalbook.com |

| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Arenes with directing groups (e.g., amides) | C-H activation for regioselective bromination | chemicalbook.com |

| AuBr₃ | - | 2-(1-Alkynyl)phenylacetamides | Acts as both catalyst and bromine source | nih.gov |

These modern catalytic approaches offer the potential for more atom-economical and selective syntheses of complex halogenated arenes. The development of a catalytic system capable of directly and sequentially halogenating p-xylene at the desired positions remains a significant but potentially achievable goal in synthetic chemistry.

Reaction Pathways and Mechanistic Investigations of 1 Bromo 3 Chloro 2,5 Dimethylbenzene

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. msu.edu For 1-bromo-3-chloro-2,5-dimethylbenzene, the substitution pattern is determined by the combined directing influence of the existing groups. The two methyl groups strongly activate the ring, while the halogens moderately deactivate it. The available positions for substitution are C4 and C6.

Directing Effects of Substituents on this compound

| Substituent | Position | Type | Activating/Deactivating | Ortho/Para Directing | Meta Directing |

|---|---|---|---|---|---|

| Bromine | C1 | Halogen | Deactivating | Yes | No |

| Chlorine | C3 | Halogen | Deactivating | Yes | No |

| Methyl | C2 | Alkyl | Activating | Yes | No |

This table illustrates the general directing effects of the substituents on the aromatic ring.

Further halogenation of this compound would involve the reaction with an electrophilic halogen source, typically in the presence of a Lewis acid catalyst. libretexts.org The regiochemical outcome is predicted by analyzing the directing effects of the four substituents.

The C2-methyl and C5-methyl groups strongly direct an incoming electrophile to the C4 and C6 positions.

The C1-bromo group directs to the C6 position (ortho) and the C4 position (para).

The C3-chloro group directs to the C4 position (ortho) and the C6 position (para).

All substituents, whether activating or deactivating, direct incoming electrophiles to the same two available positions (C4 and C6). The C2-methyl group sterically hinders the C3 position, and the C5-methyl group hinders the C6 position to some extent. The position at C4 is ortho to both a chlorine and a methyl group and para to the bromine. The position at C6 is ortho to a bromine and a methyl group and para to the chlorine. Given the strong activating nature of the methyl groups, substitution is expected to be facile, with the precise ratio of C4 to C6 substitution influenced by a subtle balance of electronic and steric factors.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions, proceeding via the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. msu.edu

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For this compound, the nitronium ion would be directed to the C4 and C6 positions. The introduction of a strongly electron-withdrawing nitro group would further deactivate the ring to subsequent substitutions. For instance, the nitration of p-xylene (B151628) (1,4-dimethylbenzene) yields a single product, demonstrating the powerful directing effect of methyl groups. quizlet.com

Sulfonation: This reaction, usually performed with fuming sulfuric acid, is reversible. The directing effects are identical to nitration, leading to substitution at the C4 and C6 positions.

While specific kinetic data for these reactions on this compound are not widely documented, the outcomes can be reliably predicted based on the extensive studies of substituted benzenes. msu.edu

Nucleophilic Aromatic Substitution Potential (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

The substrate this compound lacks the necessary electron-withdrawing substituents to facilitate a standard SNAr reaction. Instead, it possesses electron-donating methyl groups, which destabilize the anionic intermediate required for this pathway. Therefore, this compound is expected to be highly unreactive towards nucleophiles under typical SNAr conditions.

If a substitution were forced under extreme conditions, the relative reactivity of the carbon-halogen bonds would come into play. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide ion a better leaving group. Consequently, any forced nucleophilic substitution would preferentially occur at the C1 position, replacing the bromine atom.

Cross-Coupling Reactions Utilizing Aryl Halides

Aryl halides are valuable precursors in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The oxidative addition of the aryl halide to a Pd(0) complex is a critical step in the catalytic cycle. The reactivity of aryl halides in this step generally follows the order: I > Br > OTf >> Cl. nih.gov

This reactivity difference enables selective reactions on dihalogenated substrates. For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes like Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for a coupling reaction to occur selectively at the C1 position while leaving the C3-chloro substituent intact for subsequent transformations.

For example, palladium-catalyzed carbon-oxygen coupling of aryl bromides with alcohols or phenols is a well-established method for synthesizing aryl ethers. Research on the related compound 1-bromo-3,5-dimethylbenzene (B43891) has shown its utility in palladium-catalyzed C-O coupling to form diaryl ethers. sigmaaldrich.com A similar selective reaction would be expected for this compound, where a nucleophile like a phenol (B47542) would displace the bromide.

Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Catalytic System | Reactive Site | Expected Outcome |

|---|---|---|

| Standard Pd(0)/Ligand | C-Br | Selective coupling at the C1 position |

This table outlines the expected site of reactivity based on the choice of catalyst in palladium-catalyzed cross-coupling reactions.

While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper are also employed. Nickel catalysts, in particular, are known for their ability to activate less reactive aryl chlorides. Copper-catalyzed reactions, such as the Ullmann condensation, have historically been used for forming C-O, C-N, and C-S bonds, although they often require higher temperatures than their palladium-catalyzed counterparts. The differential reactivity of the C-Br and C-Cl bonds would likely persist in these systems, allowing for a degree of selective functionalization.

Radical Reactions Involving Aryl Halogen Bonds

The study of radical reactions involving aryl-halogen bonds is crucial for understanding the reactivity and transformation of halogenated aromatic compounds such as this compound. These reactions typically proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. The selective cleavage of a carbon-halogen bond is a key feature of these pathways, often influenced by the nature of the halogen and the reaction conditions.

Radical reactions are initiated by the generation of free radicals, which can be achieved through thermal or photochemical decomposition of a radical initiator. A common initiator used in these reactions is azobisisobutyronitrile (AIBN). numberanalytics.comwikipedia.orgnumberanalytics.com Upon heating or irradiation, AIBN decomposes to produce two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. wikipedia.org These initiator radicals then participate in the subsequent propagation steps.

The propagation phase of the reaction typically involves the abstraction of a halogen atom from the aryl halide by a radical species. In the case of this compound, this would involve the homolytic cleavage of either the C-Br or the C-Cl bond. The relative reactivity of these bonds is a critical factor in determining the reaction's outcome. Generally, the bond strength of carbon-halogen bonds decreases down the group in the periodic table (C-Cl > C-Br). Consequently, the weaker C-Br bond is more susceptible to homolytic cleavage than the stronger C-Cl bond. This inherent difference in bond strength suggests that radical reactions of this compound would preferentially proceed via the cleavage of the C-Br bond to form the 3-chloro-2,5-dimethylphenyl radical.

A well-established method for the radical-mediated reduction of aryl halides is the use of organotin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like AIBN. wikipedia.orglibretexts.org The mechanism involves the abstraction of a hydrogen atom from the tin hydride by the initiator radical to generate a tributyltin radical (Bu₃Sn•). This tin radical then abstracts the halogen atom from the aryl halide, leading to the formation of the corresponding aryl radical and a tributyltin halide. The aryl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated arene and regenerating the tributyltin radical, which can continue the chain reaction. libretexts.org

The selectivity of radical halogenation reactions is a significant aspect of their study. It has been observed that bromination is generally more selective than chlorination in radical processes. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This is attributed to the Hammond postulate, which states that the transition state of an endothermic reaction step will more closely resemble the products. The hydrogen abstraction step in bromination is more endothermic than in chlorination, leading to a later transition state that has more radical character. Consequently, the stability of the resulting radical plays a more significant role, leading to higher selectivity. While this principle primarily applies to the halogenation of alkanes, the underlying concepts of transition state stability and radical stability are relevant to the selective cleavage of C-X bonds in radical reactions of dihaloarenes.

Research into the radical reactions of analogous compounds, such as polychlorinated and polybrominated biphenyls, has provided insights into the preferential cleavage of C-Br over C-Cl bonds under various conditions, including photochemical degradation. nih.govnih.gov These studies support the general principle that the weaker carbon-bromine bond is the more likely site of radical attack.

Detailed Research Findings:

While specific experimental data for the radical reactions of this compound are not extensively documented in publicly available literature, the established principles of radical chemistry allow for a predictive understanding of its behavior. The primary radical reaction pathway is expected to be the reductive dehalogenation at the bromine-substituted position.

The reaction, when initiated by AIBN and using a hydrogen donor like tributyltin hydride, would proceed as follows:

Initiation: Decomposition of AIBN to form initiator radicals.

Propagation Step 1: Abstraction of a hydrogen atom from Bu₃SnH by the initiator radical to form Bu₃Sn•.

Propagation Step 2: Abstraction of the bromine atom from this compound by the Bu₃Sn• radical to form the 3-chloro-2,5-dimethylphenyl radical and Bu₃SnBr.

Propagation Step 3: Abstraction of a hydrogen atom from Bu₃SnH by the 3-chloro-2,5-dimethylphenyl radical to form 1-chloro-2,5-dimethylbenzene and regenerate the Bu₃Sn• radical.

Termination: Combination of any two radical species to form a non-radical product. libretexts.org

The selectivity for C-Br bond cleavage over C-Cl bond cleavage is a key finding in related systems and is anticipated to be high in this case as well.

Interactive Data Table: Relative Reactivity in Radical Dehalogenation

The following table illustrates the general principles of selectivity in radical dehalogenation of aryl halides based on bond dissociation energies.

| Aryl Halide Substrate | Halogen to be Abstracted | Relative Rate of Abstraction (Predicted) | Primary Product |

| This compound | Bromine | High | 1-Chloro-2,5-dimethylbenzene |

| This compound | Chlorine | Low | 1-Bromo-2,5-dimethylbenzene |

The Synthetic Versatility of this compound in Complex Chemical Architectures

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, providing pathways to a vast array of complex molecules. Within the class of halogenated aromatic compounds, this compound emerges as a molecule of significant synthetic potential. Its distinct arrangement of bromo, chloro, and methyl substituents on the benzene (B151609) ring offers a platform for selective and diverse chemical transformations. While direct, extensive documentation of its application is still emerging in scientific literature, its structural features allow for well-founded projections of its utility in several advanced chemical domains. This article explores the derivatization of this compound and its prospective roles in the synthesis of intricate molecular systems.

Derivatization and Utility in Complex Molecule Synthesis

The presence of two different halogen atoms—bromine and chlorine—on the 1-Bromo-3-chloro-2,5-dimethylbenzene scaffold is key to its synthetic utility. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, stepwise reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions, enabling chemists to functionalize one position while leaving the other intact for a subsequent transformation. This sequential reactivity is invaluable for building complex molecular architectures in a controlled manner.

While specific examples detailing the use of this compound in the synthesis of pharmaceuticals are not extensively documented in current literature, the broader class of poly-substituted halogenated benzenes is fundamental to medicinal chemistry. The core structure of this compound can be envisioned as a versatile building block for creating novel molecular scaffolds with potential biological activity.

The synthetic utility in this area would primarily leverage well-established cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl group at the more reactive bromine position. nih.govnih.gov This new biaryl structure could then be further elaborated. Subsequently, the less reactive chlorine atom could be targeted under more forcing conditions or with specialized catalyst systems to introduce another substituent, leading to complex, three-dimensional structures that are often sought in drug discovery programs. Such stepwise functionalization is critical for systematically exploring the structure-activity relationship (SAR) of a new compound series.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Potential Coupling Partner | Resulting Structure | Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl | Pd(PPh₃)₄, Base |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Amine | Arylamine | Pd catalyst, Ligand, Base |

The development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and synthetic dyes, often relies on the precise construction of conjugated aromatic systems. Halogenated organic compounds serve as crucial intermediates in building these materials. A patent for the related compound 1-bromo-3,5-dichlorobenzene (B43179) highlights its role as a valuable starting material for the production of dyes and pesticides. google.com

Following this precedent, this compound could be a precursor for novel dye molecules. The sequential functionalization of the bromo and chloro positions would allow for the construction of donor-acceptor chromophores, where different electronic groups are introduced at specific sites on the aromatic ring. For example, an electron-donating group could be installed via a Buchwald-Hartwig amination at one position, and an electron-withdrawing group via a Sonogashira coupling of a terminal alkyne at the other. libretexts.orgwikipedia.org This controlled synthesis allows for the fine-tuning of the electronic and photophysical properties, such as color and fluorescence, of the final molecule.

In the field of agrochemicals, halogenated aromatic compounds are pivotal intermediates for a wide range of pesticides, including herbicides, insecticides, and fungicides. Research has shown that related structures, such as 1-bromo-3,5-dichlorobenzene, are precursors to fungicides like Vinclozolin, which is synthesized from the intermediate 3,5-dichloroaniline. google.com

The structure of this compound makes it a candidate for the development of new agrochemical entities. The methyl groups can enhance lipophilicity, which can be a desirable trait for improving the penetration of the active compound into the target pest or plant. The halogen atoms serve as synthetic handles for introducing the pharmacophores responsible for the biological activity. Through reactions like nucleophilic aromatic substitution or metal-catalyzed amination, the halogen atoms can be replaced with nitrogen-containing heterocycles or other functional groups known to confer fungicidal or insecticidal properties.

The synthesis of complex polyaromatic systems and heterocycles is a significant area of organic chemistry, with applications in catalysis and materials science. A notable example involving a structurally similar compound is the use of 1-Bromo-3,5-dimethylbenzene (B43891) in the synthesis of substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl (BINAP) derivatives. sigmaaldrich.com These chiral phosphine (B1218219) ligands are of immense importance in asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Given this precedent, this compound could serve as a valuable starting material for creating novel ligands and complex heterocyclic structures. The initial step would likely involve a cross-coupling reaction at the bromine position to build a larger aromatic system. The remaining chlorine atom and the two methyl groups provide further points for modification. For instance, the methyl groups could be functionalized through free-radical bromination to introduce benzylic bromide moieties, which are themselves versatile synthetic intermediates. This multi-faceted reactivity allows for the construction of highly substituted and sterically demanding structures that can create unique chiral environments in asymmetric catalysts or serve as the core of novel polycyclic aromatic materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-3,5-dichlorobenzene |

| 1-Bromo-3,5-dimethylbenzene |

| 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl (BINAP) |

| 3,5-dichloroaniline |

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the constitution of 1-bromo-3-chloro-2,5-dimethylbenzene by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Aromatic Protons: There are two non-equivalent aromatic protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the substituents (bromine, chlorine, and two methyl groups). Halogens are inductively electron-withdrawing but are also weakly electron-donating through resonance. libretexts.org Methyl groups are electron-donating. These combined effects result in specific chemical shifts for the aromatic protons, typically in the range of 7.0-7.5 ppm.

Methyl Protons: The two methyl groups are in different chemical environments due to the asymmetric substitution pattern of the ring. Therefore, they are expected to appear as two distinct singlets. Their chemical shifts would likely fall in the typical range for aryl methyl groups, approximately 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The molecule has eight distinct carbon environments, which should result in eight signals in the spectrum.

Aromatic Carbons: Six unique signals are expected for the carbons of the benzene ring. The carbons directly bonded to the bromine and chlorine atoms (C-Br and C-Cl) will be significantly shifted downfield due to the electronegativity of the halogens. The substituted carbons bearing the methyl groups and the unsubstituted carbons will also have characteristic shifts. For a related compound, 5-bromo-m-xylene, carbon signals appear between 122 and 141 ppm. chegg.com

Methyl Carbons: The two methyl carbons will appear as separate signals in the aliphatic region of the spectrum, typically around 20 ppm.

2D NMR Techniques: To unambiguously assign all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule and confirming the substitution pattern on the aromatic ring.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-Br | 115-125 | Direct attachment to bromine. |

| C-Cl | 130-140 | Direct attachment to the more electronegative chlorine. |

| C-CH₃ (at C2) | 135-145 | Influenced by adjacent Br and ortho CH₃ group. |

| C-CH₃ (at C5) | 135-145 | Influenced by adjacent Cl and meta CH₃ group. |

| C-H (at C4) | 125-135 | Aromatic CH group. |

| C-H (at C6) | 125-135 | Aromatic CH group. |

| -CH₃ (at C2) | 15-25 | Alkyl carbon attached to the aromatic ring. |

| -CH₃ (at C5) | 15-25 | Alkyl carbon attached to the aromatic ring. |

Mass Spectrometry (MS) Applications in Isomer Differentiation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it is invaluable for differentiating isomers and assessing sample purity. ebi.ac.uk

The mass spectrum of this compound is characterized by a distinctive molecular ion peak cluster. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a series of peaks (M, M+2, M+4) with a unique intensity ratio, which is a hallmark of compounds containing one bromine and one chlorine atom.

Isotopic Pattern for the Molecular Ion [C₈H₈BrCl]⁺

| Ion | Mass (Da) | Contributing Isotopes | Expected Relative Intensity |

|---|---|---|---|

| M | 217.95 | ¹²C₈¹H₈⁷⁹Br³⁵Cl | ~100% |

| M+2 | 219.95 | ¹²C₈¹H₈⁸¹Br³⁵Cl / ¹²C₈¹H₈⁷⁹Br³⁷Cl | ~128% |

| M+4 | 221.95 | ¹²C₈¹H₈⁸¹Br³⁷Cl | ~31% |

Note: Intensities are relative to the most abundant peak in the cluster (M peak set to 100 for simplicity in some representations, though the M+2 peak is often the most intense in this specific combination).

Fragmentation Pattern: Electron ionization (EI) typically causes the molecule to fragment in predictable ways. Common fragmentation pathways for this compound would include the loss of a bromine atom, a chlorine atom, or a methyl group, leading to characteristic fragment ions that help confirm the structure.

Isomer Differentiation and Purity: While isomers of this compound have the same molecular weight and isotopic pattern, they can be separated by gas chromatography based on differences in their boiling points and interactions with the GC column stationary phase. Each isomer will have a unique retention time, and the mass spectrum recorded for each peak can confirm its identity. The area of the primary peak relative to any impurity peaks allows for a quantitative assessment of the sample's purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectra provides a molecular fingerprint that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions with a change in dipole moment. Key expected absorptions for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending of the C-H bonds results in signals in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending can often help determine the substitution pattern of the benzene ring.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch occurs at a lower frequency, usually between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton and halogen bonds.

The symmetric "ring breathing" mode of the benzene ring, often weak in the IR spectrum, usually gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. researchgate.netnih.govaps.org

The C-Cl and C-Br stretching vibrations are also readily observed in the Raman spectrum.

Comparing experimental IR and Raman spectra with those calculated using computational methods, such as DFT, can aid in the precise assignment of each vibrational mode. researchgate.net

Characteristic Vibrational Frequencies for Substituted Benzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Ring Breathing | 990 - 1010 | Raman (Strong) |

| C-H Out-of-Plane Bend | 650 - 900 | IR (Strong) |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data if suitable crystals were grown.

This analysis would yield:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring and the exact lengths of the C-C, C-H, C-Br, C-Cl, and C-C(methyl) bonds.

Molecular Conformation: Determining the orientation of the methyl groups relative to the plane of the benzene ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This is crucial for understanding non-covalent interactions such as halogen bonding (Br···Cl, Br···Br, or Cl···Cl interactions), C-H···π interactions, and π-π stacking, which govern the solid-state properties of the material. nih.govcam.ac.uk

Studies on similar molecules, such as 1-bromo-4-chloro-2,5-dimethoxybenzene, have shown how halogen atoms and other substituents dictate the packing arrangement in the crystal. nih.gov For instance, the symmetry of a molecule can have a significant impact on its melting point and how it fits into a crystal lattice. byjus.com

Computational Chemistry and Theoretical Studies

Computational methods are used to model molecular properties, complementing experimental data and providing insights into structure, stability, and reactivity where experimental data is unavailable.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. youtube.commtu.edu For this compound, DFT calculations can predict:

Optimized Geometry: The lowest-energy three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data if available. acs.org

Electronic Properties: DFT can map the electron density distribution, showing how the electronegative halogens and electron-donating methyl groups influence the electronic character of the aromatic ring. libretexts.org It can also calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Reactivity Prediction: The calculated electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information helps predict how the molecule will interact with other reagents and the likely sites for electrophilic aromatic substitution. studymind.co.ukrsc.org The electron-withdrawing inductive effects of bromine and chlorine deactivate the ring, while the methyl groups are activating. libretexts.org DFT can quantify the net effect at each carbon position.

Spectra Simulation: DFT can calculate theoretical vibrational frequencies, which are essential for assigning experimental IR and Raman spectra. uchile.cl It can also be used to predict NMR chemical shifts.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions. researchgate.net An MD simulation of this compound, either in a liquid state or in solution, could be used to study:

Intermolecular Forces: MD simulations can elucidate the nature and strength of intermolecular interactions between molecules. This includes van der Waals forces, dipole-dipole interactions arising from the polar C-Br and C-Cl bonds, and potential π-π stacking between aromatic rings. unizin.orgnih.gov

Solvation Effects: By simulating the compound in a solvent, one can study how solvent molecules arrange around the solute and influence its conformation and behavior.

Dynamic Properties: MD can be used to predict macroscopic properties such as density and diffusion coefficients, and to understand conformational flexibility. Recent studies on halobenzenes have used MD to explore complex processes like photodissociation pathways. nih.govacs.orgacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Aromatic Systems

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and mathematical approach to predict the physicochemical properties of molecules based on their chemical structures. conicet.gov.armdpi.com These models establish a correlation between the variations in the structural features of a group of compounds and the corresponding changes in a specific property. The fundamental principle of QSPR is that the structure of a molecule, defined by its atomic composition and three-dimensional arrangement, inherently determines its properties. mdpi.com By translating structural information into numerical values known as molecular descriptors, QSPR analysis allows for the prediction of properties without the need for experimental measurement, thereby accelerating research and reducing costs. conicet.gov.ar

For halogenated aromatic systems, such as this compound, QSPR modeling is particularly valuable. This class of compounds is widespread in industrial applications and can be persistent environmental pollutants. nih.govsciepub.com Predicting their properties—like boiling point, aqueous solubility, and n-octanol/water partition coefficient (Kow)—is crucial for understanding their environmental fate, transport, and potential impact.

The development of a robust QSPR model involves several key steps: calculating molecular descriptors, selecting the most relevant descriptors, and generating a mathematical equation that links them to the property of interest using statistical methods.

Molecular Descriptors for Halogenated Aromatics

Molecular descriptors are numerical representations of a molecule's chemical information. wiley.com For a compound like this compound, these descriptors can be broadly categorized.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (e.g., using Density Functional Theory or Hartree-Fock methods) and provide deep insight into the electronic nature of the molecule. nih.govnih.gov Key descriptors in this category include:

E(HOMO) and E(LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. These relate to the molecule's ability to donate or accept electrons and are crucial for predicting reactivity. tandfonline.com

Electrostatic Potentials: Values such as the minimum and maximum surface electrostatic potential (Vmin and Vmax) are critical for halogenated compounds. nih.gov The presence of electronegative halogens (bromine and chlorine) and electropositive regions on the aromatic ring creates a complex and anisotropic electrostatic surface, which strongly influences intermolecular interactions. nih.gov

Constitutional and Topological Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond types.

Geometric Descriptors: These relate to the 3D shape of the molecule, such as molecular volume (Vmc) and surface area. nih.gov

The table below illustrates some of the key molecular descriptors that would be calculated for this compound to build a QSPR model.

| Descriptor Type | Descriptor Name/Symbol | Description for this compound |

| Constitutional | Molecular Weight (MW) | The total mass of the molecule. |

| Halogen Count | The number of bromine (1) and chlorine (1) atoms. | |

| Geometric | Molecular Volume (Vmc) | The van der Waals volume of the molecule, indicating its size. nih.gov |

| Quantum-Chemical | E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. tandfonline.com | |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule resulting from the arrangement of C-H, C-C, C-Br, and C-Cl bonds. | |

| Electrostatic | Vmin | The most negative value of the electrostatic potential on the molecular surface, often associated with halogen or oxygen atoms. nih.gov |

Model Development and Application

Once a comprehensive set of descriptors is calculated for a series of related halogenated aromatic compounds, statistical techniques are employed to create a predictive model. Multiple Linear Regression (MLR) is a common method used to establish a linear relationship between a property and a set of descriptors. nih.govsciepub.com Studies on similar compounds, such as halogenated anisoles and other substituted benzenes, have successfully used MLR to predict properties like vapor pressure, solubility, and the n-octanol/water partition coefficient. nih.govbohrium.com

For instance, a hypothetical QSPR model to predict the n-octanol/water partition coefficient (log Kow) for a series of halogenated dimethylbenzenes might take the following form, based on common findings in the literature:

log Kow = c₀ + c₁ * (Vmc) + c₂ * E(HOMO) + c₃ * Vmin

Here, the coefficients (c₁, c₂, c₃) are determined by the statistical regression and represent the weight or importance of each descriptor in predicting the property.

The table below details the components of such a hypothetical QSPR model, demonstrating how structural information is translated into a predictive tool.

| Model Component | Description | Relevance to Halogenated Aromatics |

| Predicted Property | n-Octanol/Water Partition Coefficient (log Kow) | Indicates the lipophilicity of a compound, crucial for predicting its bioaccumulation potential. nih.gov |

| Descriptor 1 | Molecular Volume (Vmc) | Larger molecules often have higher lipophilicity. This descriptor accounts for the effect of molecular size. |

| Descriptor 2 | E(HOMO) | Reflects the molecule's polarizability and its capacity for certain intermolecular interactions. nih.gov |

| Descriptor 3 | Minimum Electrostatic Potential (Vmin) | Captures the strength of hydrogen bond accepting capability, a key interaction in both water and octanol (B41247) phases. nih.gov |

| Statistical Method | Multiple Linear Regression (MLR) | Provides a straightforward and interpretable mathematical equation linking the descriptors to the property. sciepub.comsciepub.com |

By applying such validated QSPR models, it becomes possible to reliably estimate the physicochemical properties of this compound and other structurally similar halogenated aromatic compounds, facilitating their risk assessment and guiding future chemical synthesis. researchgate.net

Isomerism and Regiochemical Considerations

Analysis of Positional Isomers of Bromochloro-dimethylbenzene

Positional isomers of bromochloro-dimethylbenzene are compounds that share the molecular formula C₈H₈BrCl but differ in the location of the substituents on the benzene (B151609) ring. nih.govnih.gov The subject of this article, 1-Bromo-3-chloro-2,5-dimethylbenzene, is one of several possible isomers. An analysis of its structure alongside other examples highlights the diversity within this specific class of substituted aromatic hydrocarbons.

Two notable positional isomers include:

2-Bromo-5-chloro-1,3-dimethylbenzene: In this isomer, the bromine atom is positioned between the two methyl groups (at C2), and the chlorine atom is para to one of the methyl groups. sigmaaldrich.comchemspider.com

1-Bromo-2-chloro-3,5-dimethylbenzene: Here, the bromo and chloro groups are adjacent to each other, with the methyl groups located at positions 3 and 5 on the ring. cymitquimica.com

Other possible isomers, such as 1-Bromo-2-chloro-4,5-dimethylbenzene, also exist, each with a unique substitution pattern that results in distinct physical and chemical properties. nih.gov The table below presents key identifiers and computed properties for these representative isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not readily available | C₈H₈BrCl | 219.50 |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | 103724-99-8 nih.gov | C₈H₈BrCl nih.gov | 219.50 nih.gov |

| 1-Bromo-2-chloro-3,5-dimethylbenzene | 933585-12-7 cymitquimica.com | C₈H₈BrCl cymitquimica.com | 219.51 cymitquimica.com |

| 1-Bromo-2-chloro-4,5-dimethylbenzene | 1885-00-3 | C₈H₈BrCl nih.gov | 219.50 nih.gov |

Strategies for Selective Isomer Synthesis and Separation

The controlled synthesis of a specific bromochloro-dimethylbenzene isomer requires careful consideration of the directing effects of the substituents already present on the aromatic ring. Regioselective synthesis aims to produce a single isomer as the major product.

Synthesis Strategies: A common and effective strategy for introducing halogens at specific positions involves the Sandmeyer reaction. prepchem.comwikipedia.org This multi-step process typically starts with a substituted aniline (B41778) (an aminobenzene). The amino group is first converted into a diazonium salt using nitrous acid under cold conditions. google.comyoutube.com The resulting diazonium group is an excellent leaving group and can be selectively replaced by a bromine or chlorine atom using the appropriate copper(I) salt (CuBr or CuCl). prepchem.comchemicalbook.com For instance, to synthesize a specific isomer, one could start with a corresponding chloro-dimethyl-aniline and then introduce the bromine atom via diazotization followed by treatment with copper(I) bromide. The initial choice of the substituted aniline is crucial as it dictates the final substitution pattern.

Direct electrophilic halogenation of a dimethylbenzene (xylene) derivative is another pathway, but it often leads to a mixture of isomers. The directing effects of the methyl and existing halogen groups will determine the position of the incoming electrophile.

Separation Strategies: When a synthesis yields a mixture of isomers, their separation is necessary. Due to the similar boiling points of many positional isomers, simple distillation is often ineffective. google.com Advanced chromatographic techniques are typically employed:

Gas Chromatography (GC): GC is a powerful method for separating volatile isomers like substituted benzenes. researchgate.net Specialized capillary columns can resolve isomers based on subtle differences in their interaction with the stationary phase. researchgate.net

Liquid Chromatography (LC): For less volatile compounds or larger-scale separations, liquid chromatography is used. Columns with specific stationary phases, such as cyclodextrin-bonded silica, can separate isomers based on inclusion complex formation, where the shape of the isomer influences its retention time. researchgate.net

Preferential Crystallization or Complexation: In some cases, isomers can be separated by fractional crystallization if their melting points are sufficiently different. Another method involves reacting the isomer mixture with a reagent that selectively forms a solid complex with one isomer, allowing it to be filtered off. google.com

Influence of Halogen and Methyl Group Positions on Reactivity and Electronic Properties

The positions of the halogen (bromo and chloro) and methyl substituents on the benzene ring have a profound impact on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. This influence stems from a combination of inductive and resonance effects.

Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect and hyperconjugation. They are considered "activating" groups because they increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgbyjus.com They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. byjus.com

Halogen Groups (-Br, -Cl): Halogens exhibit a dual nature. They are strongly electron-withdrawing through their inductive effect (-I effect) due to their high electronegativity. This effect deactivates the ring, making it less reactive than benzene itself. libretexts.orgquora.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect increases electron density specifically at the ortho and para positions. byjus.com Because the inductive effect generally outweighs the resonance effect for halogens, they are classified as deactivating, yet ortho, para-directing groups. byjus.comlibretexts.org The order of reactivity for halobenzenes towards electrophilic substitution is generally I > Br > Cl > F, which is inverse to their electronegativity. libretexts.orgquora.com

Emerging Research Avenues and Future Perspectives

Sustainable Synthesis Approaches for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, including 1-bromo-3-chloro-2,5-dimethylbenzene, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The drive towards green chemistry is pushing researchers to develop more environmentally benign alternatives.

Furthermore, biological degradation pathways are being investigated as a sustainable method for managing halogenated aromatic compounds. semanticscholar.org Microorganisms have been found to possess enzymes capable of dehalogenating these compounds, offering a potential green route for both synthesis and remediation. semanticscholar.org While specific sustainable synthesis routes for this compound are not yet extensively documented, these general principles for halogenated aromatics pave the way for future research in this area.

A general synthesis for this compound can be conceptualized through electrophilic aromatic substitution. One possible route involves the bromination of 2,5-dimethylchlorobenzene using a brominating agent like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction temperature and solvent are critical parameters that influence the regioselectivity of the substitution. evitachem.com

Integration into Flow Chemistry Systems

Flow chemistry, particularly in microreactors, is emerging as a powerful tool for the synthesis of chemical compounds, offering enhanced safety, efficiency, and control over reaction parameters compared to traditional batch processes. The integration of the synthesis of this compound and other halogenated aromatics into flow chemistry systems is a significant area of future research.

The use of continuous flow systems can mitigate the hazards associated with highly reactive and corrosive reagents often used in halogenation, such as elemental halogens. nih.gov In a flow reactor, reagents can be dosed precisely, and the excellent heat transfer capabilities of microreactors allow for better control of exothermic reactions, leading to improved selectivity and yield. nih.gov This technology is particularly advantageous for reactions that are difficult to control on a large scale in batch reactors.

While specific examples of the synthesis of this compound in a flow system are not yet prevalent in the literature, the general benefits of flow chemistry for halogenation reactions are well-established. nih.govnih.gov Future research will likely focus on developing and optimizing continuous flow processes for the production of this and similar dihalogenated aromatic compounds, potentially leading to safer and more scalable manufacturing processes.

| Parameter | Batch Reactor | Flow Reactor |

| Safety | Higher risk with hazardous reagents | Enhanced safety through containment and small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, allowing for precise temperature control |

| Scalability | Can be challenging and require re-optimization | More straightforward by running the system for longer |

| Reproducibility | Can be variable | High |

Exploration of Novel Catalytic Transformations

The bromine and chlorine substituents on the aromatic ring of this compound offer two distinct handles for further functionalization through various catalytic cross-coupling reactions. This dual reactivity makes it a potentially valuable building block for the synthesis of more complex molecules.

The development of novel catalysts is crucial for selectively activating one halogen over the other. For instance, palladium-based catalysts are widely used for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. nih.gov The choice of ligand and reaction conditions can influence the chemoselectivity of the reaction, allowing for the preferential coupling at either the C-Br or C-Cl bond. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such catalytic processes.

Recent advancements in catalysis for halogenated aromatic compounds include the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity in cross-coupling and dehalogenation reactions. cmu.eduresearchgate.net Furthermore, the exploration of catalysts based on more abundant and less expensive metals than palladium is an active area of research. While specific catalytic transformations of this compound are not extensively reported, the vast literature on the catalytic functionalization of dihalogenated benzenes provides a strong foundation for future studies.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods can provide valuable insights into its structure, reactivity, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of halogenated aromatic compounds based on their molecular descriptors. researchgate.netnih.gov Such models can guide the design of new molecules with desired properties while minimizing adverse effects.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and predict the reactivity of this compound. nih.gov For instance, DFT can help in understanding the relative reactivity of the C-Br and C-Cl bonds towards different reagents, which is crucial for designing selective functionalization strategies. By calculating parameters such as bond dissociation energies and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack. While specific computational studies on this compound are limited, the application of these methods to similar halogenated aromatics has proven to be highly effective in rationalizing and predicting their chemical behavior.

| Computational Method | Application for this compound |

| QSAR | Predict potential biological activity and toxicity. |

| DFT | Elucidate electronic structure, predict reactivity of C-Br vs. C-Cl bonds, and guide selective synthesis. |

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-chloro-2,5-dimethylbenzene, considering steric and electronic effects of its substituents?

Methodological Answer: The synthesis can be approached via sequential halogenation and methylation steps. Starting from 2,5-dimethylbenzene, selective bromination at the 1-position can be achieved using FeBr₃ as a Lewis acid catalyst under controlled temperature (0–5°C) to minimize di-substitution . Subsequent chlorination at the 3-position requires careful optimization: SO₂Cl₂ in the presence of AlCl₃ at 40–50°C ensures regioselectivity, leveraging the steric hindrance from adjacent methyl groups to direct chlorine placement . Purity (>95%) is confirmed via GC-MS, with intermediates validated by H NMR (e.g., methyl protons at δ 2.3–2.5 ppm and aromatic protons split by adjacent substituents) .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

Methodological Answer: H NMR analysis reveals distinct splitting patterns due to the asymmetric substitution. The methyl groups at positions 2 and 5 produce singlets (δ 2.25–2.30 ppm), while aromatic protons at position 4 and 6 exhibit doublets (δ 7.10–7.30 ppm) due to coupling with adjacent substituents. C NMR further resolves the electronic environment: bromine (C-1, δ 120–125 ppm) and chlorine (C-3, δ 130–135 ppm) show characteristic deshielding, while methyl carbons appear at δ 20–22 ppm . Cross-validation with HSQC and HMBC experiments can confirm connectivity, especially for overlapping signals in crowded regions.

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The methyl groups at positions 2 and 5 create steric hindrance, slowing oxidative addition of the C-Br bond to palladium catalysts. Using bulky ligands (e.g., SPhos or XPhos) improves catalytic efficiency by mitigating steric clashes . Computational studies (DFT) predict preferential coupling at the less hindered C-Br site, but experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) is critical. Contrasting yields with analogous compounds (e.g., 1-Bromo-3,5-dimethylbenzene) reveal a 15–20% reduction in reaction rates due to chlorine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for halogenated dimethylbenzenes?

Methodological Answer: Discrepancies often arise from solvent effects or crystallographic packing forces. For example, X-ray diffraction of single crystals can clarify bond angles distorted in solution-phase NMR . If computational predictions (e.g., DFT-optimized structures) conflict with empirical data, recalibrate solvent parameters in simulation software (e.g., Gaussian’s PCM model). For ambiguous NOE correlations, rotating-frame Overhauser effect spectroscopy (ROESY) helps differentiate through-space interactions in crowded regions .

Q. How can AI-driven retrosynthesis tools improve route design for derivatives of this compound?

Methodological Answer: Platforms like Pistachio or Reaxys leverage reaction databases to propose pathways prioritizing atom economy and step efficiency. For example, substituting chlorine via nucleophilic aromatic substitution (NAS) with NaN₃ in DMF at 80°C is predicted with 89% feasibility . Validate AI proposals with small-scale trials (1–5 mmol) monitored by LC-MS. Contradictions between predicted and actual yields often stem from unaccounted steric effects, necessitating iterative model training with halogenated aromatic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.